

A Comparative Guide to Purity Assessment of 2-Bromo-5-fluoropyrazine

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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyrazine

Cat. No.: B580426

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For researchers, scientists, and drug development professionals, the purity of chemical intermediates like **2-Bromo-5-fluoropyrazine** is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust analytical strategy for purity assessment is therefore essential. This guide provides an objective comparison of key analytical methods for determining the purity of **2-Bromo-5-fluoropyrazine**, complete with detailed experimental protocols and representative performance data to aid in method selection and implementation.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the purity assessment of volatile and thermally stable compounds. For **2-Bromo-5-fluoropyrazine**, GC coupled with a Flame Ionization Detector (FID) offers high resolution and sensitivity for separating the main component from volatile organic impurities.

Experimental Protocol: GC-FID

Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

- Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1.0 µL.
- Split Ratio: 50:1.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp to 200°C at 10°C/min, hold for 5 minutes.
 - Ramp to 280°C at 20°C/min, hold for 5 minutes.
- Detector Temperature: 300°C.

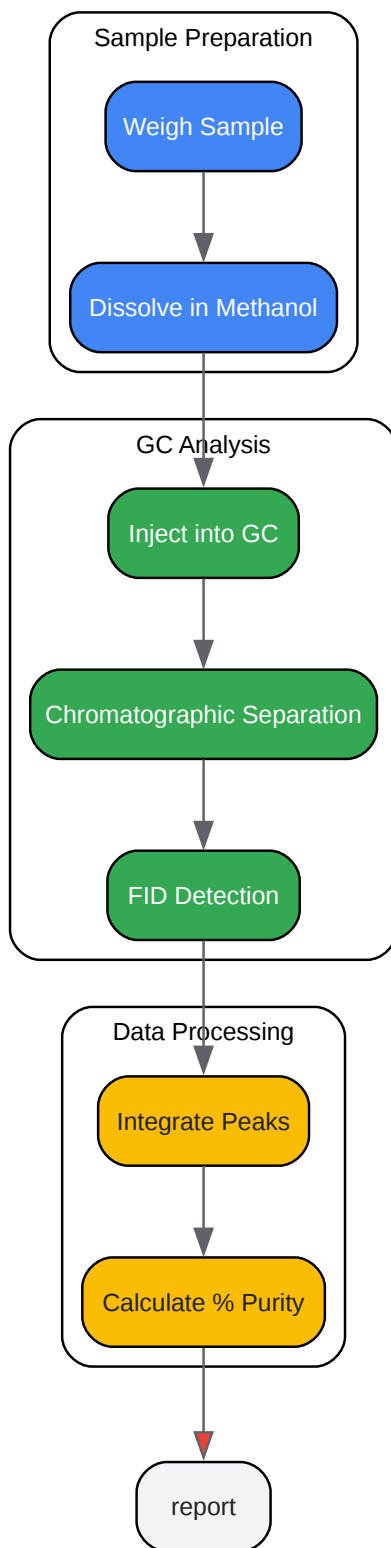
Sample Preparation: Accurately weigh approximately 20 mg of **2-Bromo-5-fluoropyrazine** into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Data Presentation: GC-FID Performance

Parameter	Result	Acceptance Criteria
Linearity (r^2)	0.9995	≥ 0.999
Limit of Detection (LOD)	0.005%	Reportable
Limit of Quantitation (LOQ)	0.015%	Reportable
Accuracy (% Recovery)	98.5% - 101.2%	98.0% - 102.0%
Precision (%RSD)		
- Repeatability	0.8%	$\leq 1.0\%$
- Intermediate Precision	1.2%	$\leq 2.0\%$

GC Experimental Workflow

GC Purity Analysis Workflow

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Caption: Workflow for GC-FID Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the purity analysis of a wide range of compounds. A reversed-phase HPLC method with UV detection is well-suited for separating **2-Bromo-5-fluoropyrazine** from its non-volatile impurities and degradation products.

Experimental Protocol: RP-HPLC

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0	30
20	80
25	80
26	30

| 30 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 µL.

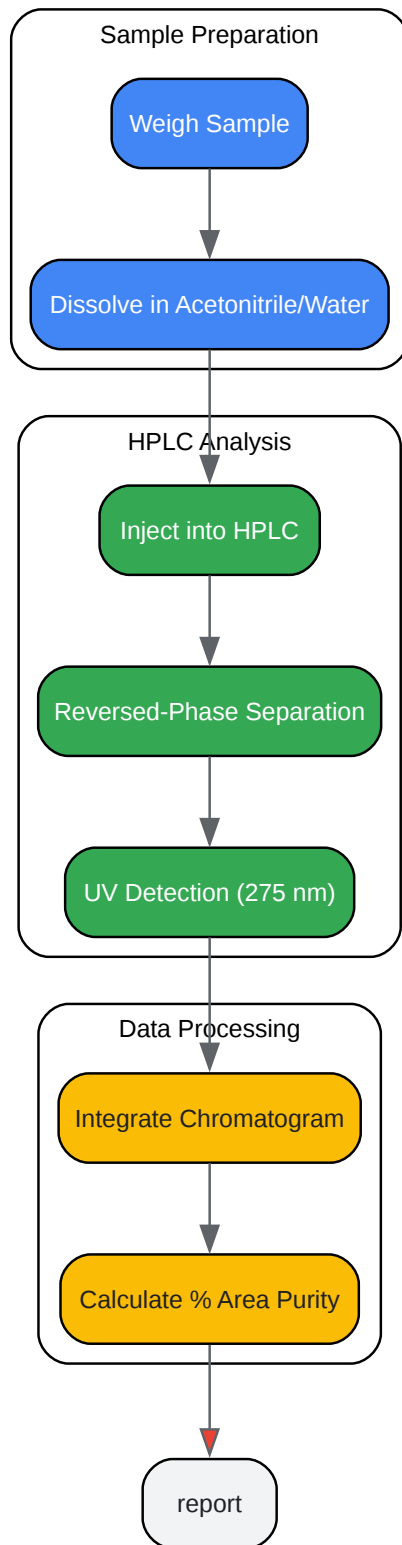
Sample Preparation: Accurately weigh approximately 10 mg of **2-Bromo-5-fluoropyrazine** into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

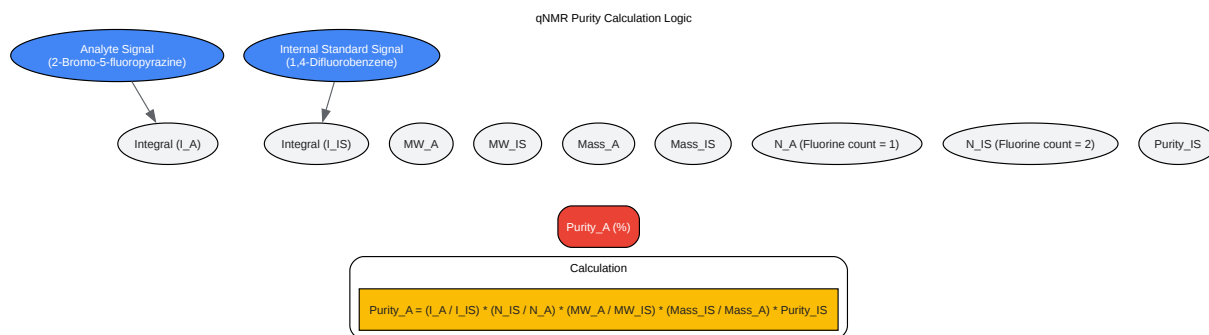
Data Presentation: HPLC Performance

Parameter	Result	Acceptance Criteria
Linearity (r^2)	0.9998	≥ 0.999
Limit of Detection (LOD)	0.003%	Reportable
Limit of Quantitation (LOQ)	0.01%	Reportable
Accuracy (% Recovery)	99.1% - 101.5%	98.0% - 102.0%
Precision (%RSD)		
- Repeatability	0.6%	$\leq 1.0\%$
- Intermediate Precision	1.0%	$\leq 2.0\%$

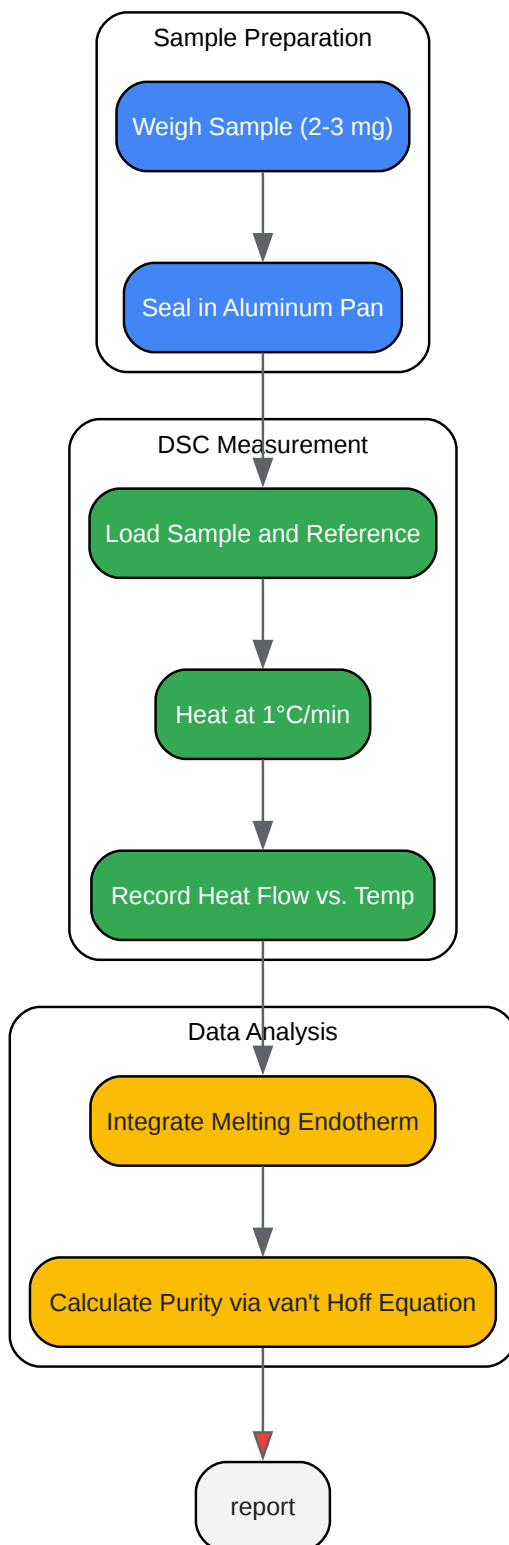
HPLC Experimental Workflow

HPLC Purity Analysis Workflow





DSC Purity Analysis Workflow

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